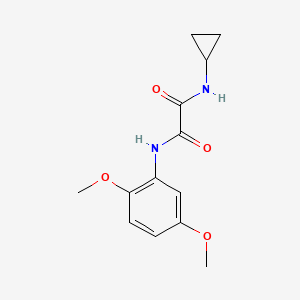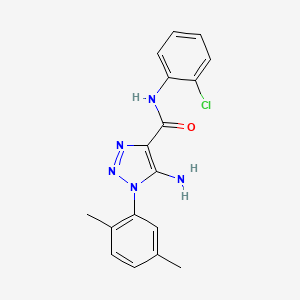![molecular formula C13H21NO3S B4717685 N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide](/img/structure/B4717685.png)
N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide, also known as MBBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MBBS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide is not fully understood. However, it has been suggested that N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide exerts its therapeutic effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes are involved in various physiological processes, including angiogenesis and tumor growth. By inhibiting the activity of these enzymes, N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide may prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport. N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Moreover, N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide has been extensively studied for its potential therapeutic properties, which makes it a valuable tool for drug discovery and development. However, there are also some limitations associated with the use of N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide in lab experiments. For example, the mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide is not fully understood, which makes it difficult to interpret the results of experiments. Moreover, N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide may exhibit off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide. One of the potential applications of N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide is in the treatment of cancer. Further studies are needed to elucidate the mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide and to determine its efficacy and safety in preclinical and clinical trials. Moreover, N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide may have potential applications in the treatment of other diseases, such as inflammation and pain. Further studies are needed to explore the therapeutic potential of N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide in these areas. Finally, the development of new analogs of N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide may lead to the discovery of more potent and selective compounds.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, analgesic, and anti-cancer activities. N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide has also been shown to possess anti-angiogenic properties, which make it a potential candidate for the treatment of various cancers. Moreover, N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide has been found to inhibit the growth of tumor cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-3-4-11-18(15,16)14-10-9-12-5-7-13(17-2)8-6-12/h5-8,14H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXOYADVJMDIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B4717606.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4717611.png)

![2-[(6-fluoro-1H-benzimidazol-2-yl)thio]butanoic acid](/img/structure/B4717643.png)
![N-[2-(dimethylamino)ethyl]-3,3-diphenylpropanamide](/img/structure/B4717651.png)
![2-(4-ethylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4717652.png)

![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}butanamide](/img/structure/B4717668.png)
![N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4717671.png)
![methyl 2-[(2-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4717678.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4717689.png)
![1-[2-(2,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4717694.png)

